Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
“Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one” is a compound that involves the 9-Fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The Fmoc group is known for its unique and advantageous properties. Its structure allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .Safety And Hazards
Future Directions
The Fmoc group continues to be a valuable resource for research in the post-genomic world. Its many beneficial attributes, which have yet to be surpassed by any other Na-protecting group, allow for the rapid and highly efficient synthesis of peptides . This makes it a promising area for future research and development in the field of peptide synthesis.
properties
IUPAC Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c29-24(30)13-28-22-11-5-6-12-23(22)33-15-21(25(28)31)27-26(32)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGNHLLVHXTIS-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112534 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid | |
CAS RN |
959574-95-9 | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959574-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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